molecular formula C13H18N2O B10865440 3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine

3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine

Cat. No.: B10865440
M. Wt: 218.29 g/mol
InChI Key: JGDFEAMXFMVVLE-UHFFFAOYSA-N
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Description

3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is an organic compound that belongs to the class of oxadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Scientific Research Applications

3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3,4,4,5-tetramethyl-6-phenyl-6H-1,2,5-oxadiazine

InChI

InChI=1S/C13H18N2O/c1-10-13(2,3)15(4)12(16-14-10)11-8-6-5-7-9-11/h5-9,12H,1-4H3

InChI Key

JGDFEAMXFMVVLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(N(C1(C)C)C)C2=CC=CC=C2

Origin of Product

United States

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